1-(Piperazin-1-yl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperazin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-7(10)9-5-3-8-4-6-9/h2,8H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUAMUKZHFTJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Piperazine Moiety: a Privileged Player in Synthesis and Biology
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of biologically active compounds. nih.govtandfonline.com Its prevalence in approved drugs underscores its importance as a "privileged scaffold," a molecular framework that is frequently found to interact with biological targets. mdpi.combenthamscience.com
The significance of the piperazine moiety can be attributed to several key factors:
Physicochemical Properties: The two nitrogen atoms within the piperazine ring can be readily protonated, which significantly enhances the water solubility of drug candidates, a crucial factor for their bioavailability. tandfonline.com
Structural Versatility: The piperazine ring can act as a flexible linker or a rigid scaffold to orient other pharmacophoric groups in the optimal three-dimensional arrangement for binding to target macromolecules. mdpi.com
Synthetic Accessibility: A wide variety of piperazine-based starting materials are commercially available, facilitating their incorporation into more complex molecules. mdpi.com Its chemical reactivity allows for straightforward modifications, enabling the synthesis of diverse libraries of compounds for drug discovery programs. ontosight.ai
The piperazine nucleus is a key component in a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. benthamscience.comontosight.ai This wide-ranging bioactivity has cemented the piperazine scaffold as a critical element in the medicinal chemist's toolkit.
The α,β Unsaturated Carbonyl System: a Hub of Reactivity
The α,β-unsaturated carbonyl system, also known as an enone, is a functional group characterized by a carbon-carbon double bond conjugated to a carbonyl group. fiveable.mewikipedia.org This arrangement leads to a unique electronic distribution and a diverse range of chemical reactivity.
The key features of the enone system include:
Electrophilicity at Multiple Sites: Due to resonance, both the carbonyl carbon and the β-carbon of the double bond are electrophilic, making them susceptible to attack by nucleophiles. wikipedia.orgpressbooks.pub This dual reactivity allows for two main types of nucleophilic addition reactions:
1,2-Addition (Direct Addition): Nucleophilic attack directly at the carbonyl carbon. pressbooks.pub This is typically favored by strong, "hard" nucleophiles.
1,4-Addition (Conjugate Addition): Nucleophilic attack at the β-carbon. fiveable.mepressbooks.pub This pathway is generally favored by weaker, "soft" nucleophiles.
Participation in a Variety of Reactions: The enone moiety is a versatile functional group that can participate in numerous important chemical transformations, including:
Michael Addition: A classic example of 1,4-conjugate addition, widely used in carbon-carbon bond formation. pressbooks.pub
Aldol (B89426) Reactions: The enone system can be a product of aldol condensation and can also act as an electrophile in subsequent reactions. fiveable.me
Cycloaddition Reactions: Enones can undergo photochemical [2+2] cycloadditions with alkenes. wikipedia.org
Dimerization and Polymerization: The extended conjugation makes α,β-unsaturated carbonyls prone to reactions like the Rauhut–Currier dimerization and polymerization. wikipedia.org
The reactivity of the α,β-unsaturated carbonyl system is fundamental to its role in both synthetic organic chemistry and its interactions with biological systems. The electrophilic nature of the β-carbon allows these compounds to react with nucleophilic residues in biomolecules, which can be a basis for their biological activity. nih.gov
Research Trajectories for 1 Piperazin 1 Yl Prop 2 En 1 One and Its Derivatives
Classical Approaches to C-N Bond Formation in Piperazine-Enone Systems
The formation of the critical C-N bond between a piperazine ring and an enone fragment is frequently achieved through well-established, classical organic reactions. These methods are valued for their reliability and procedural simplicity.
Nucleophilic Substitution Reactions Involving Piperazine Derivatives
Piperazine and its derivatives, possessing nucleophilic secondary amine groups, can readily participate in nucleophilic substitution reactions. This approach is particularly effective when reacting with enone systems that have a suitable leaving group. The reaction of piperazine with 3-halogenocyclohex-2-enones has been studied, demonstrating the straightforward nature of this substitution rsc.org.
In a related cascade process, the reaction can proceed through a Michael addition followed by a nucleophilic substitution. For instance, the reaction between β-bromo-α,β-unsaturated trifluoromethyl ketones and N,N'-dimethylethylenediamine was found to initiate via a cascade Michael addition-nucleophilic substitution, ultimately leading to the formation of 3-(trifluoromethyl)piperazin-2-one, a structural analog acs.org. The mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic β-carbon of the enone, followed by intramolecular cyclization and rearrangement acs.org. The reaction of 1-methoxyindole-3-carbaldehyde (B1618907) with piperazine in the presence of sodium hydride also demonstrates the formation of a piperazine-substituted product via nucleophilic substitution clockss.org.
Acylation Strategies with Prop-2-enoyl Chloride or Related Electrophiles
A direct and widely used method for synthesizing this compound is the acylation of piperazine with an activated acrylic acid derivative, most commonly acryloyl chloride. ambeed.com This reaction, a type of nucleophilic acyl substitution, forms the desired amide bond. The process typically involves dissolving piperazine in an aprotic solvent and adding acryloyl chloride, often at reduced temperatures (e.g., 0–5°C) to manage the reaction's exothermicity and minimize side reactions like polymerization . A base, such as triethylamine, is commonly added to neutralize the hydrochloric acid generated during the reaction researchgate.net.
The stoichiometry between piperazine and acryloyl chloride is a critical parameter. Using a 2:1 molar ratio of acryloyl chloride to piperazine can lead to the formation of the di-substituted product, 1,4-diacryloylpiperazine (B13548) . To favor the mono-acylated product, this compound, an excess of piperazine is typically used. This strategy has been employed in the synthesis of various N-acryloyl piperazine derivatives researchgate.netresearchgate.net.
| Reactants | Base/Catalyst | Solvent | Key Conditions | Product Type | Reference |
| Piperazine, Acryloyl Chloride | Triethylamine | Dichloromethane (B109758) | Dropwise addition at 0–5°C | Mono- or Di-acylated | |
| Piperazine, Polyfluorochalcones | - | - | Subsequent acryloylation | Acrylamide (B121943) derivatives | researchgate.net |
| Piperazine, (E)-3-(5-methylfuran-2-yl)acryloyl chloride | - | - | - | Symmetrical unsaturated piperazine | researchgate.net |
Advanced and Stereoselective Synthetic Techniques
Beyond classical methods, advanced synthetic strategies offer pathways to more complex structural analogs and provide control over stereochemistry, which is crucial for creating specific three-dimensional molecular architectures.
Knoevenagel Condensation Approaches in Enone Synthesis
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, typically used to create α,β-unsaturated ketones (conjugated enones) from aldehydes or ketones and compounds with active methylene (B1212753) groups. wikipedia.org While not a direct method for forming the piperazine-enone C-N bond, it is a key step in multi-step syntheses of complex analogs. In these sequences, a substituted aldehyde is first condensed with a compound like malonic acid or its esters to form a substituted acrylic acid or a related enone wikipedia.orgorganic-chemistry.org. Piperidine (B6355638) is often used as a weak base to catalyze this condensation wikipedia.org.
This resulting α,β-unsaturated system can then be coupled with a piperazine derivative. For example, a two-step process was used to synthesize combretastatin (B1194345) A-4 analogs, where a substituted acrylic acid was first obtained via a Perkin reaction (a variation of aldol (B89426) condensation) and subsequently coupled to a piperazine derivative using a coupling agent rsc.org. Similarly, (E)-3-(4-chlorophenyl)acrylic acid, prepared via a Knoevenagel reaction from 4-chlorobenzaldehyde, was converted to its acid chloride and then reacted with a substituted piperazine to yield the final enone product ajol.info. Sequential Knoevenagel condensation/cyclization reactions have also been developed to synthesize complex indene (B144670) derivatives, highlighting the versatility of the initial condensation product nih.gov.
Biginelli Synthesis and One-Pot Heteroannulation Strategies for Dihydropyrimidinone Derivatives
The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), which are complex heterocyclic structures. This strategy has been adapted to incorporate a piperazine moiety, leading to novel DHPM derivatives. The synthesis typically involves the reaction of an enaminone (containing a piperazine group), a substituted benzaldehyde, and urea (B33335) in the presence of an acid catalyst like glacial acetic acid. semanticscholar.orgnih.govdntb.gov.ua
The key starting material, the piperazine-containing enaminone, can be synthesized by refluxing a 1-(4-(piperazin-1-yl)phenyl)ethan-1-one derivative with dimethylformamide dimethylacetal (DMF-DMA) semanticscholar.orgnih.gov. The subsequent one-pot cyclocondensation proceeds under reflux conditions to afford the target dihydropyrimidinone derivatives in good yields semanticscholar.orgdntb.gov.uaresearchgate.net. This method is highly efficient for creating libraries of structurally diverse compounds containing the piperazine scaffold within a larger heterocyclic system semanticscholar.orgicm.edu.pl.
| Piperazine Building Block | Other Reactants | Catalyst/Solvent | Product | Reference |
| 4-methyl-1-[4-(piperazin-1-yl) phenyl] pent-2-en-1-one | Urea, Substituted Benzaldehydes | Glacial Acetic Acid | Dihydropyrimidinone derivatives | semanticscholar.orgnih.gov |
| Enaminone from 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione | Urea, Substituted Benzaldehydes | Glacial Acetic Acid | Dihydropyrimidinone derivatives with phthalimide (B116566) moiety | researchgate.net |
| Enaminone from 3,4,5-trimethoxy acetophenone | Urea, Substituted Benzaldehydes | Glacial Acetic Acid | Dihydropyrimidinone derivatives | icm.edu.pl |
Catalytic Methods for Asymmetric Synthesis of Related Piperazine-Containing Heterocycles
The development of catalytic asymmetric methods has opened doors to the synthesis of chiral piperazine-containing heterocycles with high enantioselectivity. rsc.org These advanced techniques are essential for accessing specific stereoisomers, as the three-dimensional arrangement of atoms is often critical for a molecule's properties.
One prominent strategy is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be further reduced to the corresponding chiral tertiary piperazines. rsc.orgcaltech.edu Another powerful approach involves the direct, enantioselective functionalization of the piperazine ring. The asymmetric lithiation of N-Boc protected piperazines using sec-butyllithium (B1581126) (s-BuLi) and a chiral ligand like (-)-sparteine, followed by trapping with an electrophile, can generate α-substituted piperazines as single stereoisomers beilstein-journals.orgacs.org.
Furthermore, intramolecular transition metal-catalyzed reactions, such as the Tsuji–Trost reaction, have been successfully applied to the asymmetric synthesis of spiro-diketopiperazines in high yield and enantioselectivity from readily available starting materials acs.org. These catalytic methods represent the cutting edge of piperazine synthesis, enabling the construction of complex, stereochemically defined molecules that were previously difficult to access rsc.orgcaltech.edu.
Reductive Amination Routes to Substituted Piperazine-Containing Amides
Reductive amination is a cornerstone method for N-alkylation, providing a direct and efficient pathway to synthesize substituted piperazine-containing amides. nih.gov This reaction typically involves the condensation of a piperazine derivative with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the corresponding N-alkylated piperazine. iau.irgoogle.com A variety of reducing agents have been successfully employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mild and selective nature. nih.govgoogle.comnih.gov
The versatility of this method allows for the introduction of a wide array of substituents onto the piperazine ring. For instance, the reaction of 1-Boc-piperazine with cinnamaldehyde (B126680) using sodium triacetoxyborohydride in dichloromethane (DCM) yields the corresponding N-cinnamyl derivative. reddit.com Similarly, various aldehydes and ketones can be reacted with piperazines to produce secondary or tertiary amines in good to excellent yields. iau.ir Research has demonstrated the successful reductive amination of aldehydes with substituted phenylpiperazine hydrochlorides to afford target compounds. researchgate.net
The synthesis of N-alkyl piperazine analogs often utilizes reductive amination. nih.gov For example, the synthesis of maralixibat (B1675085) and venetoclax, both FDA-approved drugs, incorporates reductive amination steps using sodium triacetoxyborohydride. nih.gov In the synthesis of venetoclax, unprotected piperazine is first reacted with an aryl precursor, and the subsequent intermediate is then subjected to reductive amination with a specific aldehyde to furnish the desired product. nih.gov This highlights the method's applicability in complex, multi-step syntheses.
Different catalytic systems and reagents have been developed to optimize this transformation. One approach uses a zirconium borohydride–piperazine complex, which acts as a mild and efficient reagent for the direct reductive amination of carbonyl compounds in methanol. iau.ir This system is noted for its non-toxic and chemoselective properties. iau.ir Another strategy involves a one-pot, tandem reductive amination-transamidation-cyclization reaction to produce substituted piperazin-2-ones, demonstrating the method's utility in generating diverse heterocyclic structures. organic-chemistry.org
| Piperazine Reactant | Carbonyl Compound | Reducing Agent/Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1-Boc-piperazine | Cinnamaldehyde | Sodium triacetoxyborohydride | N-Cinnamyl-N'-Boc-piperazine | Not specified | reddit.com |
| 2-(Piperazin-1-yl)ethanamine (protected) | N-methyl-4-piperidone | Sodium triacetoxyborohydride | N-Substituted piperazine | 60% | nih.gov |
| Substituted phenylpiperazine | Various aldehydes (from Swern oxidation) | Not specified | Substituted piperazine amides | Not specified | researchgate.net |
| Piperazine | Aldehyde 104 | Sodium triacetoxyborohydride | Venetoclax intermediate 105 | Not specified | nih.gov |
| Aniline derivatives or morpholine | Various aldehydes and ketones | Zirconium borohydride–piperazine complex | Secondary or tertiary amines | Good to excellent | iau.ir |
Copper(I)-Catalyzed Alkynylation Approaches to Analogous Compounds
Copper(I)-catalyzed reactions are instrumental in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing pathways to synthesize analogs of this compound that feature alkynyl moieties. These methods are particularly valuable for creating ynamides (N-alkynyl amides), which are structurally related to the enone system of the target compound.
A prominent application is the copper-catalyzed coupling of terminal alkynes with amides. beilstein-journals.org For example, a protocol using copper(II) sulfate-pentahydrate and 1,10-phenanthroline (B135089) facilitates the efficient coupling of a wide range of amides with alkynyl bromides to produce a diverse array of ynamides. nih.govorganic-chemistry.org This reaction demonstrates broad substrate scope, accommodating lactams, carbamates, and sulfonamides. beilstein-journals.orgorganic-chemistry.org The conditions are generally mild, often involving an amine base, and can tolerate various functional groups. nih.gov
Another approach involves the aerobic oxidative cross-dehydrogenative coupling between secondary amides and terminal alkynes, catalyzed by copper. rsc.org This method allows for the chemoselective synthesis of ynamides at room temperature. rsc.org Mechanistic studies suggest the involvement of nitrogen-centered radicals and copper(III) intermediates in this process. rsc.org
Furthermore, copper catalysis enables the dearomatization of diazines like pyrazine (B50134). A highly enantioselective copper-catalyzed dearomatization of pyrazine using a chiral ligand (StackPhos), a chloroformate, and an alkyne has been reported. nih.gov This reaction yields 2,3-disubstituted dihydropyrazines, which are valuable precursors for chiral C-substituted piperazines. nih.gov This demonstrates the power of copper catalysis to build complex, optically active piperazine-containing structures from simple aromatic precursors. nih.gov
Copper catalysts have also been employed for the alkenylation of N-iodoaryl-substituted piperazine derivatives with unactivated alkenes, affording N-stilbenyl or styrenyl piperazine structures, which are analogs containing a C=C bond similar to the acryloyl group. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Ligand System | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Secondary Amide | Terminal Alkyne | Copper catalyst | Ynamide | Cross-dehydrogenative coupling | rsc.org |
| Amide | Alkynyl Bromide | CuSO₄·5H₂O / 1,10-Phenanthroline | Ynamide | Coupling of amides with alkynyl bromides | nih.govorganic-chemistry.org |
| Pyrazine | Alkyne / Chloroformate | Copper salt / StackPhos | 2,3-Disubstituted dihydropyrazine | Enantioselective dearomatization | nih.gov |
| Terminal Alkyne | Sulfonyl Azide / Water | Copper catalyst / Amine base | N-Sulfonyl amide | Three-component hydrative amidation | nih.gov |
| N-iodoaryl-substituted allylic ketopiperazinonates | Unactivated Alkenes | CuBr | N-stilbeno or styrenyl piperazine derivatives | Efficient alkenylation | rsc.org |
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound can be achieved through various strategies, either by modifying the piperazine ring before the introduction of the acryloyl group or by functionalizing the parent compound itself. The acryloyl moiety, being a Michael acceptor, is particularly amenable to conjugate addition reactions.
One common precursor for these syntheses is 1,4-bis(acryloyl)piperazine (BAP), a crosslinking agent used in polymer chemistry. rsc.orgsigmaaldrich.com The synthesis of BAP itself involves the reaction of piperazine with acryloyl chloride. The reactivity of BAP can be harnessed to create functionalized derivatives. For example, it can be copolymerized with other monomers to incorporate the piperazine acrylamide structure into larger polymer chains. rsc.org
The synthesis of N-substituted derivatives often starts with a functionalized piperazine, which is then acylated. For example, a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized, showcasing the preparation of complex piperazine side chains prior to final modifications. nih.gov Similarly, novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were prepared via a Michael addition reaction between a 1-(benzo[b]thiophen-2-yl)prop-2-en-1-one intermediate and various N-arylpiperazines. mdpi.com This latter approach highlights the conjugate addition of a secondary amine (the piperazine) to an α,β-unsaturated ketone to form the final functionalized product. mdpi.com
Cascade reactions also provide a route to functionalized piperazine derivatives. For instance, the Conjugate Addition/Ring Expansion (CARE) method has been used to react cyclic imides with nucleophiles, followed by trapping with reagents like 1,4-bis(acryloyl)piperazine to yield complex, difunctionalized medium-sized ring structures. whiterose.ac.uk
Patents also describe the synthesis of complex pharmaceutical agents incorporating the this compound moiety. One such example is the synthesis of 1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl) quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one, where the acryloyl group is introduced at a late stage by reacting the complex piperazine-substituted quinazoline (B50416) with acryloyl chloride. google.com
| Starting Material(s) | Key Reagent/Reaction | Product Description | Synthetic Strategy | Reference |
|---|---|---|---|---|
| 1-(Benzo[b]thiophen-2-yl)prop-2-en-1-one, N-Arylpiperazine | Michael Addition | 1-(Benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one | Conjugate addition of piperazine to an enone | mdpi.com |
| Piperazine, Acryloyl chloride | Acylation | 1,4-Bis(acryloyl)piperazine | Direct acylation of piperazine | sigmaaldrich.com |
| Complex quinazoline-piperazine | Acryloyl chloride | Substituted this compound | Late-stage functionalization (acylation) | google.com |
| Polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles | Piperidine derivatives (followed by other steps) | (N-acryloyl)piperazine-substituted polyfluorochalcones | Multi-step synthesis involving nucleophilic aromatic substitution | researchgate.net |
| Cyclic imide, Phenyl methanamine | 1,4-Bis(acryloyl)piperazine | Difunctionalized 10-membered ring | Conjugate Addition/Ring Expansion (CARE) | whiterose.ac.uk |
Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Carbonyl System
The prop-2-en-1-one moiety, an α,β-unsaturated carbonyl system, is the primary site of electrophilic and nucleophilic reactions. The conjugation of the carbon-carbon double bond with the carbonyl group creates two electrophilic centers: the carbonyl carbon and the β-carbon. This electronic arrangement dictates the compound's reactivity towards various nucleophiles and its participation in cycloaddition reactions.
The classic reactivity pattern for α,β-unsaturated carbonyl compounds is the Michael or conjugate addition, where nucleophiles attack the electrophilic β-carbon. libretexts.org This 1,4-addition is favored by "soft" or resonance-stabilized nucleophiles, such as enolates, amines, and thiols, leading to the formation of a new carbon-nucleophile bond at the β-position. libretexts.orgmasterorganicchemistry.com The process involves the initial attack on the β-carbon, followed by the formation of an enolate intermediate which is subsequently protonated. libretexts.orgmasterorganicchemistry.com
However, research on derivatives of this compound has revealed more complex reactivity. A study involving (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984) demonstrated an unconventional Michael addition. acs.org Contrary to the expected reaction at the β-carbon, this compound was found to react with thiols, such as glutathione (B108866) and cysteine residues on proteins, via a Michael addition at the α-carbon. acs.org This unusual reactivity highlights that the substitution pattern on the enone system can significantly alter the regioselectivity of nucleophilic attack. The electrophilicity of the α- and β-carbons can be tuned by the substituents, leading to reaction pathways that deviate from classical models.
| Nucleophile Class | Specific Examples | Typical Reactivity |
|---|---|---|
| Organocuprates | Gilman reagents (R₂CuLi) | Preferentially undergo 1,4-addition. masterorganicchemistry.com |
| Enolates | From dicarbonyl compounds, ketones, esters | Classic Michael donors. libretexts.org |
| Amines | Primary and secondary amines | Act as soft nucleophiles favoring 1,4-addition. masterorganicchemistry.com |
| Thiols | Cysteine, Glutathione | Strong nucleophiles for conjugate addition. masterorganicchemistry.comacs.org |
| Enamines | Formed from ketones/aldehydes and secondary amines | Serve as effective Michael donors. masterorganicchemistry.com |
The carbon-carbon double bond within the prop-2-en-1-one system can participate as a dienophile or dipolarophile in cycloaddition reactions, providing a route to more complex cyclic and heterocyclic structures. One notable example is the 1,3-dipolar cycloaddition reaction, which has been utilized in one-pot syntheses involving piperazine derivatives. researchgate.net
Furthermore, the piperazine-enone framework has been incorporated into multicomponent reaction sequences that culminate in a cycloaddition. For instance, a Ugi four-component reaction (U-4CR) followed by an intramolecular [3+2] cycloaddition has been used to generate triazole-fused piperazines. organic-chemistry.org These strategies demonstrate the utility of the enone moiety as a reactive handle for constructing elaborate molecular architectures.
| Reaction Type | Description | Reference |
|---|---|---|
| [3+2] Cycloaddition | A 1,3-dipole reacts with a dipolarophile (the C=C bond of the enone) to form a five-membered ring. | organic-chemistry.org |
| Diels-Alder Reaction ([4+2] Cycloaddition) | The enone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. | General Reaction Type |
Role of the Piperazine Nitrogen Atoms in Chemical Transformations and Derivatization
The piperazine ring is a privileged scaffold in chemistry, largely due to the reactivity of its two nitrogen atoms. nih.gov These nitrogens allow for extensive derivatization, which can be used to modulate the compound's properties. The two amine groups within the piperazine ring are key sites for chemical modification. ambeed.com
The secondary amine (N-H) of the parent this compound is a nucleophilic center that can be readily functionalized. Common transformations include N-alkylation and N-arylation. mdpi.com N-alkylation can be achieved through nucleophilic substitution with alkyl halides or via reductive amination. mdpi.com N-arylation is often accomplished using methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The presence of two nitrogen atoms allows for the synthesis of a wide array of derivatives by introducing various substituents, which is a common strategy in the development of new chemical entities. nih.govresearchgate.net
| Reaction Type | Reagents | Description | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides (R-X), Sulfonates | Nucleophilic substitution to form a new N-C bond. | mdpi.com |
| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Forms an iminium intermediate followed by reduction. | mdpi.com |
| N-Arylation | Aryl halides, Palladium catalyst (Buchwald-Hartwig) | Forms an N-aryl bond. | mdpi.com |
| Acylation | Acid chlorides, Anhydrides | Forms an amide linkage at the piperazine nitrogen. |
Intramolecular and Intermolecular Reactions of Piperazine-Enone Compounds
The dual functionality of piperazine-enone compounds enables both intramolecular and intermolecular reactions, leading to the formation of diverse and often complex molecular structures.
Intramolecular Reactions: The presence of the nucleophilic piperazine nitrogen and the electrophilic enone system within the same molecule allows for intramolecular cyclization reactions. A prominent example is the intramolecular aza-Michael reaction (IMAMR), which can lead to the formation of bicyclic systems. nih.gov While studied extensively in related piperidine systems, the principle applies directly to piperazine-enones. nih.govmdpi.com Other intramolecular transformations include Mannich-type reactions, where the piperazine nitrogen and an enolizable proton can react with a carbonyl group, and electrochemical reductive couplings to form new C-C bonds. nih.govbeilstein-archives.org These cyclizations are powerful tools for creating rigid, polycyclic scaffolds from linear precursors. organic-chemistry.orgresearchgate.net
Intermolecular Reactions: Intermolecular reactions are fundamental to building larger molecules from the piperazine-enone core. The Michael additions and cycloadditions discussed previously (Sections 3.1.1 and 3.1.2) are primary examples of intermolecular processes. Additionally, the piperazine moiety can participate in forming non-covalent intermolecular interactions, such as hydrogen bonds. In the solid state, derivatives of piperazine-enones have been shown to form crystal lattices stabilized by intermolecular hydrogen bonds, for instance between C-H donors and oxygen or halogen acceptors. nih.gov These interactions are crucial in determining the solid-state structure and properties of these compounds.
Structural Characterization and Computational Analysis of 1 Piperazin 1 Yl Prop 2 En 1 One and Its Derivatives
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are indispensable tools for elucidating the molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer detailed insights into the connectivity of atoms, molecular weight, and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments.mdpi.comsemanticscholar.orgresearchgate.netrsc.orgmdpi.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful techniques for characterizing the chemical environments of hydrogen and carbon atoms within a molecule.
For derivatives of 1-(piperazin-1-yl)prop-2-en-1-one, ¹H NMR spectra typically reveal characteristic signals for the piperazine (B1678402) ring protons, often appearing as multiplets or broad singlets in the range of δ 2.5–3.8 ppm. The vinyl protons of the acryloyl group exhibit distinct signals, with their coupling constants (J values) confirming the stereochemistry of the double bond, often indicating an E (trans) configuration. nih.gov
In ¹³C NMR spectra, the carbonyl carbon of the amide group is typically observed as a downfield signal. The carbons of the piperazine ring and the vinyl group also show characteristic chemical shifts. The complete assignment of ¹H and ¹³C NMR data is often achieved through two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, which provide information about proton-proton and proton-carbon correlations. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Derivative of this compound
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Piperazine CH₂ | 2.46 - 3.63 | 45.11 - 54.11 |
| Acryloyl CH | 6.81 - 6.90 | 125.1 - 141.4 |
| Acryloyl CH₂ | 6.81 - 6.90 | 125.1 - 141.4 |
| Carbonyl C=O | - | 164.0 - 169.32 |
Note: Chemical shifts are dependent on the specific derivative and solvent used.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination.semanticscholar.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For derivatives of this compound, HRMS data is used to confirm the molecular formula by matching the experimentally measured mass to the calculated mass with a high degree of accuracy. rsc.orgscielo.org.za This technique is essential for verifying the successful synthesis of the target molecule and for differentiating it from other potential products.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.mdpi.comrsc.orgmdpi.com
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
In the IR spectra of this compound and its derivatives, characteristic absorption bands are observed. A strong absorption band is typically seen in the region of 1640–1695 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the amide group. mdpi.com The C=C stretching vibration of the enone system usually appears around 1600–1629 cm⁻¹. researchgate.net The N-H stretching vibrations of the piperazine ring, if present, can be observed in the region of 3100–3300 cm⁻¹. The presence and position of these bands help to confirm the key functional groups within the molecule.
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide C=O | Stretch | 1640 - 1695 |
| Alkene C=C | Stretch | 1600 - 1629 |
| Piperazine N-H | Stretch | 3100 - 3300 |
X-ray Crystallography for Solid-State Structural Determination and Conformation.semanticscholar.orgresearchgate.netdoi.orgconicet.gov.ar
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, single-crystal X-ray diffraction studies have provided definitive structural confirmation. scielo.org.za
These studies have revealed that the piperazine ring typically adopts a chair conformation, which is its most stable arrangement. nih.gov The conformation around the C=C double bond of the acryloyl moiety is generally found to be E (trans). nih.gov The crystal structures also provide detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which can influence the packing of the molecules in the solid state. nih.govresearchgate.net For instance, in the crystal structure of (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one, the piperazine ring adopts a chair conformation. nih.gov
Quantum Chemical Calculations and Theoretical Studies
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful complement to experimental data. They provide insights into the electronic structure, stability, and reactivity of molecules that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies.nih.govvulcanchem.comnih.gov
Density Functional Theory (DFT) has become a widely used computational method for studying the properties of molecules. DFT calculations can be employed to optimize the geometry of this compound and its derivatives, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.gov
Furthermore, DFT can be used to calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov These calculations can also provide information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that can be related to the chemical reactivity and electronic transitions of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Charge Transfer Interactions
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of molecules. researchgate.net The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. rsc.org The energy of the HOMO is directly related to the ionization potential, and the LUMO energy corresponds to the electron affinity. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller energy gap implies higher chemical reactivity, greater polarizability, and a greater potential for intramolecular charge transfer (ICT) to occur within the molecule. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. rsc.org For instance, in a study of a related compound, (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one, calculations were performed using the B3LYP/6-311++G(d,p) basis set to determine its FMO properties. researchgate.net
From the HOMO and LUMO energy values, global chemical reactivity descriptors such as chemical hardness, softness, chemical potential, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. researchgate.net In molecules like this compound, electronic transitions, often characterized as π-π* transitions, are primarily due to the excitation of an electron from the HOMO to the LUMO. mdpi.com Analysis of similar structures shows that the HOMO and LUMO are typically distributed across the molecule's rings and conjugated system, indicating a high capacity for both donating and receiving electrons. nih.gov
Below is a table showing representative FMO data for a similar enaminone compound, demonstrating the typical values obtained through DFT calculations.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one mdpi.com | DFT | -5.61 | -1.54 | 4.07 |
| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one rroij.com | B3LYP/6-311+G(d,p) | -6.367 | -2.705 | 3.662 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable visual tool for understanding the charge distribution within a molecule and for predicting its reactive sites. rsc.orgnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. rsc.org Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. rsc.org
For this compound, the MEP surface would reveal specific reactive centers. The oxygen atom of the carbonyl group (C=O) is expected to be a region of high negative potential (red), making it the most likely site for electrophilic interactions and hydrogen bonding. mdpi.comnih.gov The hydrogen atoms attached to the nitrogen in the piperazine ring, along with the vinylic protons, would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic attack. nih.gov
This analysis is crucial not only for predicting reactivity in chemical reactions but also for understanding non-covalent interactions, such as how the molecule might dock with a biological receptor. nih.gov The MEP provides a comprehensive picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions. rsc.org
Conformational Analysis and Tautomerism Studies in Solution and Gas Phase
Conformational Analysis
Conformational analysis involves the study of the different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. longdom.org For this compound, key conformational flexibility exists in the piperazine ring and around the C-N amide bond.
The piperazine ring is known to preferentially adopt a chair conformation, as this arrangement minimizes angular and torsional strain. rsc.org Computational studies on related piperazine-containing compounds have confirmed the chair conformation as the most stable geometry. rsc.org These studies calculate bond lengths, bond angles, and dihedral angles to define the precise geometry. rsc.org The stability of different conformers can be evaluated in both the gas phase and in various solvents, as solvent effects can sometimes alter the conformational preferences. nih.govlongdom.org
The table below presents typical dihedral angles for a piperazine ring in a chair conformation, as determined by DFT calculations for a related compound.
| Dihedral Angle | Value (°) (DFT) |
|---|---|
| C11–N38–C17–C20 | -52.0 |
| C14–N39–C20–C17 | -58.8 |
| N38–C17–C20–N39 | 54.9 |
| C20–N39–C14–C11 | 58.7 |
| Data adapted from a study on 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759). rsc.org |
Tautomerism
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms, known as tautomers, which differ in the formal position of a hydrogen atom and a double bond. researchgate.net For this compound, the relevant equilibrium is amide-iminol tautomerism:
CH₂=CH-C(=O)-N(piperazine) ⇌ CH₂=CH-C(OH)=N⁺(piperazine)
Computational chemistry can be used to investigate this tautomeric equilibrium. science.gov By calculating the relative energies of the amide and iminol forms, researchers can predict which tautomer is more stable and therefore predominates under equilibrium conditions. These calculations can be performed for the molecule in the gas phase and in solution. longdom.org The solvent can play a significant role, as protic solvents can facilitate the proton transfer required for the interconversion of tautomers. longdom.org Studies on similar systems have shown that one tautomer is often significantly more stable than the other, effectively meaning the compound exists in a single form under normal conditions. science.gov
Applications and Advanced Chemical Entity Design Derived from the 1 Piperazin 1 Yl Prop 2 En 1 One Scaffold
Utilization as a Building Block in Complex Organic Synthesis
The reactivity of the 1-(piperazin-1-yl)prop-2-en-1-one core makes it an excellent starting point for constructing more elaborate molecular architectures. The enone portion is susceptible to nucleophilic attack, such as in Michael additions, while the secondary amine of the piperazine (B1678402) ring provides a nucleophilic site for further modification, such as acylation or alkylation. researchgate.net
The inherent reactivity of the α,β-unsaturated ketone system is frequently exploited for the synthesis of new heterocyclic rings. This moiety can act as a three-carbon synthon in cycloaddition and condensation reactions.
Pyrazoline Synthesis: Chalcones, which share the 1,3-diarylprop-2-en-1-one core structure, are well-known precursors to pyrazolines. Similarly, piperazine-enone derivatives can react with hydrazine (B178648) hydrate (B1144303) to yield the corresponding pyrazoline derivatives, thereby incorporating the piperazine scaffold into a new five-membered heterocyclic system. nih.gov
Pyrazolopyrimidine Synthesis: The enone functionality can react with binucleophiles to construct fused heterocyclic systems. For example, the reaction of α,β-unsaturated ketones with aminopyrazoles can lead to the formation of bicyclic pyrazolo[1,5-a]pyrimidines. nih.gov This reaction proceeds through an initial Michael addition of the pyrazole's ring nitrogen or exocyclic amino group to the enone, followed by intramolecular condensation and dehydration to form the fused ring system. nih.gov
Other Heterocyclic Adducts: The Michael addition capability of the enone allows for the attachment of various nucleophiles, which can be part of another heterocyclic ring. An efficient method involves the hydroamination of chalcone-type structures with N-Boc piperazine, which, after deprotection, yields piperazine-adducts that can be further modified. researchgate.net This highlights the versatility of the enone system in linking the piperazine core to other complex fragments. researchgate.netdergipark.org.trresearchgate.net
The piperazine ring itself is a privileged heterocyclic scaffold in medicinal chemistry, and its incorporation into larger, more complex heterocyclic frameworks is a common strategy in drug design. nih.gov
The this compound motif is considered a "privileged scaffold" because it can be modified to interact with a wide range of biological targets. nih.gov Its derivatives have been explored for various therapeutic applications.
A key strategy involves molecular hybridization, where the piperazine-enone scaffold is combined with other known pharmacophores to create novel compounds with potentially enhanced or synergistic activities. nih.gov Researchers have designed and synthesized numerous derivatives for evaluation as:
Anticancer Agents: Piperazine-chalcone hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov By exploring the chemical space around lead compounds, novel piperazine derivatives have been identified with significant cytotoxic potential against cancer cell lines like glioblastoma and multiple myeloma. researchgate.net
Anti-Alzheimer's Agents: Chalcones containing a piperazine moiety have been designed as multifunctional agents for Alzheimer's disease. mdpi.com These compounds aim to enhance interaction with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme. mdpi.com
Antibacterial Agents: Carbazole frameworks decorated with a 3-(piperazin-1-yl)propan-2-ol moiety have been synthesized and shown to possess outstanding antibacterial activity by targeting and damaging the bacterial cell membrane. arabjchem.org
Tyrosinase Inhibitors: Chalcone analogs featuring a thiophene (B33073) ring instead of a phenyl group have demonstrated potent inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com
The following table summarizes selected examples of novel chemical entities derived from the piperazine-enone or related scaffolds and their reported biological activities.
| Compound/Series | Target/Application | Key Findings |
| Piperazine-Chalcone Hybrids | VEGFR-2 Inhibition (Anticancer) | Compounds showed potent enzymatic inhibition with IC₅₀ values ranging from 0.57 µM to 1.48 µM. nih.gov |
| Aminoethyl-Substituted Chalcones (PS-10) | Acetylcholinesterase (AChE) Inhibition (Anti-Alzheimer's) | Compound PS-10, with a 4-methylpiperazine amine, was a highly effective AChE inhibitor with an IC₅₀ of 15.3 nM. mdpi.com |
| RC-106 Analogs | Anticancer (Glioblastoma, Multiple Myeloma) | A combinatorial library based on a piperazine scaffold yielded three new potential anticancer agents. researchgate.net |
| Carbazole-Piperazine Derivatives (A9) | Antibacterial (Xanthomonas oryzae pv. oryzae) | Compound A9 showed an optimal EC₅₀ value of 6.80 µg/mL and was found to damage bacterial cell membranes. arabjchem.org |
| Thiophene-Chalcone Analogs (38a) | Tyrosinase Inhibition | Derivative 38a, with a 2,4-dihydroxyphenyl moiety, was a highly potent competitive inhibitor with an IC₅₀ of 0.93 µM. mdpi.com |
Design and Synthesis of Advanced Chemical Probes for Research
The piperazine scaffold is instrumental in the design of sophisticated chemical probes for chemical biology research, such as in target identification and engagement studies. Photoaffinity probes are a class of such tools that, upon photoactivation, form a covalent bond with their biological target, enabling its isolation and identification.
A design strategy for such probes involves a modular approach where the piperazine unit acts as a central linker. rsc.org For instance, a probe designed to investigate plasmepsin enzymes in Plasmodium falciparum was synthesized using a piperazine core. The synthesis involved:
Attaching a photoreactive group (e.g., a diazirine) to a targeting moiety.
Synthesizing a separate piperazine-containing fragment that includes a bioorthogonal handle, such as a terminal alkyne. This alkyne group allows for downstream applications like click chemistry for visualization or affinity purification.
Coupling these two fragments via an amide bond formation with one of the piperazine nitrogens to yield the final, multifunctional photoaffinity probe. rsc.org
This modular synthesis demonstrates how the piperazine scaffold facilitates the assembly of complex research tools by providing a stable and synthetically tractable core to link different functional components. rsc.org
Potential in Polymer Chemistry and Materials Science as a Monomer or Cross-linker
The acryloyl group of this compound makes it a suitable monomer for polymerization reactions. Its derivatives have been used to create novel copolymers with tailored properties. For example, N-acryloyl piperazine-based monomers have been copolymerized with fluoroalkylmethacrylates. researchgate.net The resulting fluorinated copolymers possess unique surface properties and are of interest for various material applications.
Furthermore, piperazine derivatives with two polymerizable groups, such as 1,4-bis(methacryloyl)piperazine, can act as cross-linking agents. researchgate.net When incorporated into a polymer matrix, these molecules form covalent bonds between different polymer chains, creating a network structure. Such cross-linked polymers are useful for applications requiring specific mechanical properties or for the preparation of materials for separation science, including the separation of amino acids and proteins. researchgate.net Patents have also described the use of piperazine-based cross-linkers in controlled-release formulations. google.com
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The this compound scaffold and its derivatives can participate in various non-covalent interactions, leading to the formation of well-defined, self-assembled supramolecular structures. mdpi.comrsc.org
Key interactions involving the piperazine scaffold include:
Hydrogen Bonding: The secondary amine of the piperazine ring can act as a hydrogen bond donor, while the carbonyl oxygen and the tertiary nitrogen atoms can act as acceptors. These interactions are crucial in directing the assembly of molecules in the solid state. iucr.orgnih.gov
π-π Stacking: Aromatic rings attached to the piperazine core can stack on top of each other, an interaction that helps stabilize crystal packing. researchgate.net
C-H···π and C-H···O Interactions: These weaker hydrogen bonds also play a significant role in the formation of complex three-dimensional networks. rsc.orgnih.gov
These interactions can lead to materials with interesting properties. For instance, the compound 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) self-assembles into a crystal structure with loose packing due to weak C-H···π and π-π interactions. This loose packing allows the crystal to exhibit mechanoluminescence—emitting light in response to mechanical stress. rsc.org
The piperazine moiety can also play a direct role in host-guest chemistry. In the formation of a chiral nickel(II)-based coordination polymer, a piperazine derivative, N,N′-bis(pyrid-4-yl)piperazine, acted as both a coordinated ligand (the host framework) and an uncoordinated guest molecule. The uncoordinated guest molecules were trapped within the framework, interacting via hydrogen bonds in a "key-lock" fashion that was crucial for the generation of the final chiral structure. researchgate.net Similarly, piperazine derivatives can be encapsulated by macrocyclic hosts like cucurbiturils (CBs) and cyclodextrins (CDs), which can modify their solubility and reactivity. acs.org
Future Directions in Research on 1 Piperazin 1 Yl Prop 2 En 1 One
Exploration of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Stereoselectivity
The advancement of synthetic methodologies for 1-(piperazin-1-yl)prop-2-en-1-one and its derivatives is crucial for enabling broader applications. Future research will likely target improvements in efficiency, environmental impact, and stereochemical control.
Current laboratory-scale synthesis often involves the acylation of piperazine (B1678402) with acryloyl chloride or similar reagents. While effective, this method presents opportunities for improvement. Future synthetic explorations are expected to focus on the following areas:
Enhanced Efficiency: Multicomponent reactions, such as the Ugi reaction, offer a pathway to higher efficiency by combining multiple starting materials in a single step to produce complex derivatives. This approach improves atom economy and simplifies operational procedures, making it ideal for rapid synthesis. Additionally, solid-phase synthesis techniques can be further developed to allow for automation and streamlined purification processes.
Sustainability: A significant future direction is the development of greener synthetic protocols. Photocatalytic methods, which can be performed under mild conditions, represent a promising sustainable alternative. Another avenue is the use of electrochemical systems, such as a proton-exchange membrane (PEM) reactor, which has been shown to be effective for the hydrogenation of enones under mild conditions without the need for additional supporting electrolytes. beilstein-journals.org Adapting these sustainable technologies for the synthesis of the this compound core could significantly reduce the environmental footprint of its production.
Stereoselectivity: When the scaffold is modified to include chiral centers, controlling the stereochemical outcome becomes paramount. Future research will likely investigate stereoselective methods, such as the direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, which has been used to functionalize the piperazine ring with good diastereocontrol. mdpi.com Applying such strategies to the this compound system would allow for the synthesis of specific stereoisomers, which is critical for applications in medicinal chemistry.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Key Advantages | Area for Future Research |
|---|---|---|
| Ugi Multicomponent Reaction | High atom economy, operational simplicity, rapid diversity generation. | Expansion of substrate scope and application to the core scaffold. |
| Photocatalytic Synthesis | Mild reaction conditions, improved selectivity, sustainable. | Development of specific photocatalysts for the enone-piperazine system. |
| Electrochemical Synthesis | High chemoselectivity, mild conditions, no need for bulk electrolytes. beilstein-journals.org | Adaptation for the synthesis and selective reduction of this compound. |
| Asymmetric C-H Functionalization | Direct introduction of functional groups with stereocontrol. mdpi.com | Application to substituted this compound derivatives. |
Advanced Mechanistic Studies on Underexplored Reactions of the Enone-Piperazine System
The this compound molecule contains two key reactive sites: the α,β-unsaturated enone and the piperazine ring. While the general reactivity of these functional groups is known, detailed mechanistic studies of their interplay within this specific scaffold are an area ripe for exploration.
Future mechanistic work could focus on:
Photoredox-Catalyzed C-H Functionalization: The direct functionalization of C-H bonds on the piperazine ring using photoredox catalysis has been demonstrated for related systems. mdpi.com Mechanistic studies propose that this proceeds via a single-electron transfer to form an amine radical cation. mdpi.com A deeper investigation into how the electron-withdrawing enone moiety of this compound influences the stability and reactivity of this intermediate is an underexplored area that could lead to more controlled and selective functionalization reactions.
Cascade Reactions: The enone component is a well-established Michael acceptor. This reactivity can be the entry point for cascade reactions, where an initial conjugate addition is followed by one or more intramolecular cyclizations involving the piperazine nitrogen or substituents. The Mn(OAc)₃-mediated radical cyclization of related piperazine derivatives to form dihydrofurans is one such example where the precise mechanistic pathway warrants further investigation. nih.gov
Electrochemical Transformations: The electrochemical hydrogenation of enones has been shown to be highly chemoselective, with the product outcome (ketone or alcohol) depending on the cathode material used. beilstein-journals.org Mechanistic studies on the electrochemical behavior of the this compound system could elucidate the influence of the piperazine ring on the reduction potentials and reaction pathways, potentially enabling highly selective syntheses of reduced derivatives.
Development of Diverse Chemical Libraries Based on the this compound Scaffold for Broad Chemical Discovery
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govresearchgate.net The this compound framework provides a robust starting point for the construction of diverse chemical libraries aimed at discovering novel compounds with valuable properties.
Strategies for diversification include:
Functionalization of the Piperazine N-4 Position: The secondary amine on the piperazine ring is a convenient handle for introducing a wide variety of substituents through reactions with electrophiles like alkyl halides or acyl chlorides. nih.govajol.info
Modification via Michael Addition: The enone's α,β-unsaturated system is susceptible to 1,4-conjugate addition by a vast array of nucleophiles, which introduces diversity at the β-carbon and can create a new chiral center.
Systematic Combinatorial Design: A structured approach, such as the "Scaffold-Linker-Functional Group" (SLF) method, can be employed to systematically explore chemical space. u-strasbg.fr In this context, this compound acts as the core scaffold, to which various linkers and functional groups can be attached to generate a focused library of compounds. u-strasbg.fr
Integration with High-Throughput Methodologies for Accelerated Chemical Reaction Optimization and Library Generation
To fully realize the potential of the this compound scaffold, its development must be integrated with modern high-throughput methodologies. These technologies can dramatically accelerate both the optimization of chemical reactions and the generation and screening of large chemical libraries.
Future integration will likely involve:
Accelerated Reaction Optimization: High-throughput screening (HTS) techniques can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions. This approach was successfully used to discover and optimize the conditions for the photoredox-catalyzed C-H arylation of piperazines. mdpi.com Applying similar HTS methods to the synthetic routes for this compound will enable the rapid identification of optimal conditions for efficiency, sustainability, and selectivity.
Rapid Library Generation and Screening: The combination of automated solid-phase synthesis and HTS allows for the creation and evaluation of large libraries of derivatives in a short period. These libraries, based on the this compound scaffold, can be screened against various biological targets to identify novel enzyme inhibitors, receptor modulators, or other functional molecules. nih.gov
Q & A
Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in enone systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
